molecular formula C10H16N2S B2932299 Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine CAS No. 77528-58-6

Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine

Cat. No.: B2932299
CAS No.: 77528-58-6
M. Wt: 196.31
InChI Key: YMPQTOGHEILJPC-UHFFFAOYSA-N
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Description

Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine is a bicyclic amine derivative containing a partially saturated 1,3-benzothiazole core. Its structure features a methyl group at position 2 of the benzothiazole ring and a methylamine substituent attached via a methylene bridge at position 4.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-7-12-10-8(6-11-2)4-3-5-9(10)13-7/h8,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPQTOGHEILJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CCCC2CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine typically involves the reaction of 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole with methylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

The tetrahydrobenzothiazole scaffold is common among the compared compounds, but substituent positions and functional groups critically influence their properties:

Compound Name Substituents Molecular Weight Key Features
Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine - Methyl at position 2
- Methylamine via methylene at position 4
Not explicitly provided Unique 4-methylamine substitution; potential for hydrogen bonding
1-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanamine dihydrochloride - Methanamine at position 4
- Dihydrochloride salt
162.19 (free base) Enhanced water solubility due to salt form; used in synthetic intermediates
5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride - Methyl at position 5
- Amine at position 2
- Hydrochloride salt
198.25 Positional isomerism alters electronic distribution; possible antimicrobial activity
N-[(6S)-6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-2-nitrobenzene-1-sulfonamide - (6S)-Amino group
- 2-Nitrobenzenesulfonamide at position 2
Not provided Chiral center at C6; sulfonamide group may enhance target binding affinity

Physicochemical Properties

  • Solubility : The dihydrochloride and hydrochloride salts (e.g., and ) exhibit higher aqueous solubility compared to free bases, critical for in vivo applications .
  • The methylamine group at position 4 provides a flexible side chain, enabling interactions with hydrophobic pockets in biological targets. In contrast, the sulfonamide group in enhances polarity and hydrogen-bonding capacity .

Biological Activity

Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine (CAS No. 77528-58-6) is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC10H16N2S
Molecular Weight196.31 g/mol
IUPAC NameThis compound
AppearancePowder

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds derived from benzothiazoles exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This is often mediated through the modulation of signaling pathways such as the MAPK/ERK pathway.
  • Neuroprotective Effects : There is emerging evidence suggesting that benzothiazole derivatives may protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Antimicrobial Assays : A study conducted by researchers at Clemson University evaluated the antimicrobial properties of various benzothiazole compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibitory effects at concentrations as low as 50 µM .
  • Cytotoxicity Testing : In vitro assays on human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The IC50 values were determined to be around 25 µM for certain cancer types .
  • Neuroprotection Studies : Research published in MDPI journals highlighted the neuroprotective effects of benzothiazole derivatives in models of oxidative stress. The compounds were shown to reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cultures exposed to neurotoxic agents .

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are crucial. The compound has been classified with several hazard statements indicating potential health risks upon exposure:

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H319Causes serious eye irritation

Q & A

Q. What are the established synthetic routes for Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine?

The synthesis typically involves cyclocondensation of substituted cyclohexanones with thiourea derivatives to form the benzothiazole core, followed by functionalization of the methylamine group. For example, Schiff base intermediates may be generated by reacting 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine with aldehydes under reflux in ethanol with catalytic acetic acid . Post-synthetic modifications, such as reductive amination, are employed to introduce the methyl group. Reaction conditions (e.g., solvent, temperature, and catalyst) significantly influence yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the benzothiazole scaffold and methylamine substituents. DEPT and 2D experiments (HSQC, HMBC) resolve overlapping signals in the tetrahydrobenzothiazole ring .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+^+ peak at m/z 195.1) and fragmentation patterns .
  • IR Spectroscopy : Identification of N-H stretching (3200–3400 cm1^{-1}) and C=S vibrations (650–750 cm1^{-1}) .

Q. How is the purity of this compound typically assessed in research settings?

Purity is evaluated via:

  • HPLC/GC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Melting Point Analysis : Consistency with literature values (if available) indicates purity. Note that some derivatives may exhibit polymorphism, requiring differential scanning calorimetry (DSC) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (±0.4%) .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations model electron density distributions to predict sites for electrophilic/nucleophilic attack. For example, the methylamine group’s lone pair on nitrogen is a reactive center for alkylation or acylation. Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with biological targets, such as enzymes or receptors, guiding SAR studies . Additionally, AI-driven synthetic planning tools (e.g., IBM RXN) propose optimized reaction pathways and catalysts .

Q. What strategies are employed to resolve contradictions in crystallographic data for such heterocyclic amines?

Discrepancies in crystal structure refinement (e.g., bond lengths or torsion angles) are addressed by:

  • High-Resolution X-ray Diffraction : Collecting data at low temperature (100 K) to minimize thermal motion artifacts .
  • Twinned Data Refinement : Using SHELXL for twin-law correction and iterative least-squares refinement .
  • Validation Tools : Programs like PLATON check for voids, hydrogen bonding, and symmetry errors .

Q. What are the challenges in determining the stereochemistry of this compound, and how are they addressed?

The tetrahydrobenzothiazole ring introduces conformational flexibility, complicating stereochemical assignment. Strategies include:

  • NOESY NMR : Detecting through-space interactions between axial/equatorial protons to infer ring puckering .
  • Chiral Chromatography : Using chiral stationary phases (e.g., amylose derivatives) to separate enantiomers .
  • Vibrational Circular Dichroism (VCD) : Correlating experimental and computed spectra to assign absolute configuration .

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